molecular formula C18H20N2O3S B2395837 4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954604-38-7

4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2395837
CAS No.: 954604-38-7
M. Wt: 344.43
InChI Key: ZJWVLPMLJBHSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating a pyrrolidinone scaffold, designed for advanced research in medicinal chemistry. This compound is of significant interest in neuroscience research, as structural analogs based on the 5-oxo-1-phenylpyrrolidin-3-yl scaffold have been investigated as noncompetitive antagonists of AMPA-type glutamate receptors . Modulating this receptor system is a key strategy in the study of neurological conditions such as epilepsy and in the exploration of potential nootropic agents for cognitive enhancement . Furthermore, the benzenesulfonamide moiety is a recognized pharmacophore in oncology research. Benzenesulfonamide derivatives have demonstrated potent inhibitory activity against carbonic anhydrase IX (CA IX), a enzyme overexpressed in hypoxic tumor environments like those found in triple-negative breast cancer (MDA-MB-231) and other solid tumors . Selective CA IX inhibition is a promising approach for developing novel anticancer agents that can disrupt pH homeostasis in cancer cells . Additional research applications for this chemotype include antimicrobial studies, where similar benzenesulfonamides have shown inhibitory effects against bacterial growth and biofilm formation, as well as investigations into kinase inhibition for potential use in treating glioblastoma . The molecular structure of this compound, which combines two bioactive fragments, makes it a valuable chemical tool for probing new biological targets and structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-7-9-17(10-8-14)24(22,23)19-12-15-11-18(21)20(13-15)16-5-3-2-4-6-16/h2-10,15,19H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWVLPMLJBHSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 4-Methylbenzenesulfonyl Chloride

The most widely employed method involves reacting 4-methylbenzenesulfonyl chloride with the primary amine group of (5-oxo-1-phenylpyrrolidin-3-yl)methanamine. In a representative procedure, the amine (1.0 equiv) is dissolved in anhydrous dichloromethane (0.3 M) and cooled to 0°C under nitrogen. Triethylamine (2.0 equiv) is added as a base, followed by dropwise addition of 4-methylbenzenesulfonyl chloride (1.2 equiv). The reaction proceeds at room temperature for 12–18 hours, with monitoring via thin-layer chromatography (TLC). Post-reaction workup includes sequential washing with 1 M HCl, saturated NaHCO₃, and brine, followed by drying over Na₂SO₄. Purification through flash chromatography (hexane:ethyl acetate gradient) typically yields 70–85% product.

Critical Parameters

  • Solvent Selection : Dichloromethane outperforms THF or DMF in minimizing side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine suppresses di-sulfonylation byproducts.
  • Temperature Control : Maintaining 0°C during reagent addition prevents exothermic decomposition.

Alternative Sulfonylation Approaches

While less common, microwave-assisted synthesis reduces reaction times from hours to minutes. A protocol using 100 W microwave irradiation at 80°C for 15 minutes in acetonitrile achieves comparable yields (78%) with reduced solvent volumes. However, scalability limitations restrict industrial adoption.

Synthesis of (5-Oxo-1-Phenylpyrrolidin-3-yl)Methanamine

Pyrrolidinone Ring Construction via Intramolecular Cyclization

The pyrrolidinone core is synthesized from N-phenyl-4-aminobutanoic acid derivatives. In a three-step sequence:

  • Mitsunobu Reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of 4-hydroxybutanamide with benzaldehyde derivatives to install the phenyl group.
  • Oxidative Cyclization : Treatment with Dess-Martin periodinane in dichloromethane induces cyclization, forming the 5-oxo-pyrrolidine ring with 92% enantiomeric excess.
  • Reductive Amination : The resulting ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the methylamine side chain.

Table 1: Comparative Analysis of Cyclization Methods

Method Catalyst Yield (%) ee (%) Reference
Mitsunobu-Dess-Martin PPh₃/DEAD 88 92
Enzymatic Resolution Lipase PS-30 76 99
Acid-Catalyzed H₂SO₄ (conc.) 65 N/A

Stereochemical Control Strategies

Chiral auxiliaries such as (R)-phenylglycinol enforce stereoselectivity during cyclization. Employing (S)-BINOL-derived phosphoric acids as organocatalysts achieves diastereomeric ratios up to 19:1 in asymmetric Mannich reactions preceding ring closure.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced efficiency using microreactors:

  • Reactor Design : Corning AFR® modules enable precise temperature control (±1°C) during exothermic sulfonylation.
  • Throughput : 2.5 kg/day output with 98.5% purity via in-line HPLC monitoring.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis reduces environmental impact:

  • Ball Milling : 4-methylbenzenesulfonyl chloride and amine precursors react under ball-mill grinding (500 rpm, 2 hrs) to give 82% yield without purification.
  • Aqueous Micellar Catalysis : TPGS-750-M surfactant enables reactions in water, achieving 79% conversion at 40°C.

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.69 (d, J=8.3 Hz, 2H, ArH), 7.32 (d, J=8.1 Hz, 2H, ArH), 4.12 (dd, J=14.2, 6.8 Hz, 1H, CH₂), 3.89 (m, 1H, pyrrolidinone-H), 2.44 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₁₉H₂₁N₂O₃S [M+H]⁺ 365.1274, found 365.1271.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows single peak at tₚ=6.72 min, confirming >99% purity in optimized batches.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features.

Biological Activity

4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly as an inhibitor of human carbonic anhydrases (hCAs). This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure, including a benzenesulfonamide moiety and a pyrrolidine derivative. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S with a molecular weight of 374.5 g/mol. The presence of the 5-oxo group in the pyrrolidine ring enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H22N2O4SC_{19}H_{22}N_{2}O_{4}S
Molecular Weight374.5 g/mol
Target EnzymeHuman Carbonic Anhydrase II
Mechanism of ActionIsoform-selective inhibition

Inhibition of Carbonic Anhydrases

The primary biological activity of this compound is its role as an inhibitor of human carbonic anhydrases, particularly human carbonic anhydrase II (hCA II). This inhibition affects various biochemical pathways, including acid-base balance and fluid secretion. The compound's selectivity for hCA II suggests it may lead to fewer off-target effects compared to other similar compounds, enhancing its therapeutic potential.

Pharmacokinetics

The structure of this compound indicates favorable pharmacokinetic properties, including good absorption and distribution within biological systems. The presence of the pyrrolidine ring likely contributes to its bioavailability and metabolic stability.

Research Findings

Recent studies have demonstrated the compound's effectiveness in various biological assays:

  • In vitro Studies : Research has shown that this compound exhibits significant inhibitory activity against hCA II with IC50 values in the low micromolar range. This suggests strong potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated, such as glaucoma and edema.
  • Case Studies : In a study involving animal models, the compound was tested for its effects on intraocular pressure (IOP). Results indicated a marked reduction in IOP, supporting its potential use in treating glaucoma.
  • Comparative Analysis : A comparative study with other sulfonamide derivatives revealed that this compound has superior selectivity for hCA II over hCA I, indicating its potential as a more targeted therapeutic agent.

Q & A

Q. What are the standard synthetic protocols for 4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidinone intermediate and subsequent coupling with a methylbenzenesulfonamide derivative. Key parameters include:

  • Temperature control : Maintaining 60–80°C during sulfonylation prevents side reactions .
  • pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize reactive intermediates .
  • Analytical validation : HPLC (≥95% purity) and 1H^1H/13C^{13}C NMR are used to confirm intermediate and final product structures .

Q. How is the molecular structure of this compound characterized, and what techniques validate its three-dimensional conformation?

Structural elucidation relies on:

  • X-ray crystallography : Resolves bond lengths (e.g., S–O bonds at ~1.43 Å) and dihedral angles in the sulfonamide-pyrrolidinone core .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 377.44 for C22H19NO3SC_{22}H_{19}NO_3S) .

Q. What preliminary bioactivity data exist for this compound, and how are its pharmacological properties assessed?

Initial screening includes:

  • Enzyme inhibition assays : IC50_{50} values against targets like cyclooxygenase-2 (COX-2) or kinases, measured via spectrophotometric methods .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., IC50_{50} = 10–50 μM in HeLa cells) .
  • Solubility/logP : Determined via shake-flask method (e.g., logP = 2.8 ± 0.3) to predict bioavailability .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

Methodological adjustments include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrrolidinone intermediate .
  • In-line monitoring : ReactIR tracks reaction progress in real time to identify kinetic bottlenecks .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Discrepancies arise from dynamic effects (e.g., rotamers) or crystal packing. Solutions include:

  • Variable-temperature NMR : Identifies conformational exchange (e.g., coalescence temperatures) .
  • Solid-state NMR : Validates crystallographic data against solution-state structures .
  • Multi-parametric DFT : Incorporates solvent and temperature effects to refine computational models .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

SAR exploration involves:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., –Cl, –F) at the phenyl ring enhances target affinity (ΔpIC50_{50} = 1.2) .
  • Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE or Schrödinger Suite .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes for specific modifications .

Q. How can computational modeling predict off-target interactions or toxicity risks?

Advanced workflows include:

  • Molecular docking : Screens against the Protein Data Bank (PDB) to identify potential off-targets (e.g., cytochrome P450 isoforms) .
  • ADMET prediction : Tools like SwissADME estimate hepatotoxicity (e.g., CYP3A4 inhibition) and plasma protein binding .
  • Machine learning : QSAR models trained on ChEMBL data prioritize low-toxicity derivatives .

Q. What experimental designs are used to investigate the compound’s mechanism of enzyme inhibition?

Mechanistic studies employ:

  • Kinetic assays : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM : Resolves inhibitor-enzyme complexes at near-atomic resolution .

Q. How do researchers address batch-to-batch variability in biological activity data?

Standardization protocols include:

  • Strict QC criteria : Enforce HPLC purity thresholds (>98%) and NMR chemical shift reproducibility (±0.05 ppm) .
  • Bioassay controls : Use reference compounds (e.g., celecoxib for COX-2 assays) to normalize activity values .
  • Crystallographic lot testing : Verify polymorph consistency via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.